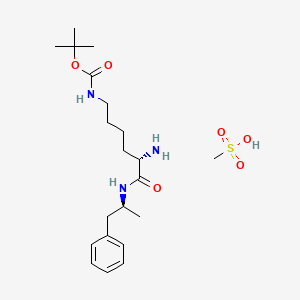

Boc-Lisdexamfetamine

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H37N3O6S |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate;methanesulfonic acid |

InChI |

InChI=1S/C20H33N3O3.CH4O3S/c1-15(14-16-10-6-5-7-11-16)23-18(24)17(21)12-8-9-13-22-19(25)26-20(2,3)4;1-5(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,25)(H,23,24);1H3,(H,2,3,4)/t15-,17-;/m0./s1 |

InChI Key |

RGIFNFFFPJMMRU-NBLXOJGSSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OC(C)(C)C)N.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-Lisdexamfetamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-lisdexamfetamine, a key intermediate in the production of the attention deficit hyperactivity disorder (ADHD) medication, lisdexamfetamine. This document details the synthetic pathways, experimental protocols, and analytical methods for characterization, with a focus on providing actionable data and methodologies for professionals in the field of drug development and organic synthesis.

Introduction

Lisdexamfetamine is a prodrug of dextroamphetamine, designed to provide a controlled and extended release of the active pharmaceutical ingredient. The synthesis of lisdexamfetamine typically involves the coupling of L-lysine to D-amphetamine. To ensure a specific and efficient reaction, the amino groups of L-lysine are protected, commonly with the tert-butoxycarbonyl (Boc) group. This guide focuses on the synthesis of this crucial intermediate, this compound, and its subsequent characterization to ensure purity and identity. The methodologies presented are compiled from various patented processes and scholarly articles to provide a comprehensive resource.

Synthesis of Boc-Protected Lisdexamfetamine Intermediates

The synthesis of this compound can be broadly categorized into three main stages: the protection of L-lysine, the coupling of the protected lysine with D-amphetamine, and finally, the deprotection to yield lisdexamfetamine. This guide will focus on the synthesis of the Boc-protected intermediates.

Synthesis of N,N'-bis-Boc-L-lysine

The first step involves the protection of the two amino groups of L-lysine with tert-butoxycarbonyl (Boc) groups to form N,N'-bis-Boc-L-lysine. This prevents unwanted side reactions during the subsequent coupling step.

A common method for the introduction of the Boc group is the reaction of L-lysine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1]

-

Dissolution: L-lysine monohydrochloride (1.0 eq) is dissolved in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: The solution is cooled to 0-5 °C in an ice bath, and a 1M aqueous solution of sodium hydroxide is added dropwise to adjust the pH to 10-11.

-

Boc Protection: A solution of di-tert-butyl dicarbonate (2.2-2.5 eq) in 1,4-dioxane is added dropwise to the lysine solution while maintaining the temperature at 0-5 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove the 1,4-dioxane. The aqueous residue is then washed with ethyl acetate to remove unreacted (Boc)₂O.

-

Acidification and Extraction: The aqueous layer is cooled in an ice bath and acidified to a pH of 2-3 with a cold 1M potassium bisulfate solution. The product is then extracted with ethyl acetate.

-

Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N,N'-bis-Boc-L-lysine as a white solid.

| Parameter | Value | Reference |

| L-lysine monohydrochloride | 1.0 eq | [1] |

| Di-tert-butyl dicarbonate | 2.2 - 2.5 eq | [1] |

| Base | Sodium Hydroxide | [2] |

| Solvent | 1,4-dioxane/water (1:1) | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Yield | ~95% | [3] |

| Purity | >98% | [3] |

Table 1: Quantitative data for the synthesis of N,N'-bis-Boc-L-lysine.

Coupling of N,N'-bis-Boc-L-lysine with D-amphetamine

The amide bond formation between the carboxylic acid of N,N'-bis-Boc-L-lysine and the amino group of D-amphetamine is a critical step. This is typically achieved using a coupling agent to activate the carboxylic acid.

One common method involves the use of a coupling agent like propylphosphonic anhydride (T3P®).[4]

-

Reactant Mixture: N,N'-bis-Boc-L-lysine (1.0 eq), D-amphetamine sulfate (0.5 eq, which corresponds to 1.0 eq of D-amphetamine), and a base such as diisopropylethylamine (DIPEA) (4.0 eq) are dissolved in an appropriate solvent like ethyl acetate or 1,4-dioxane.

-

Coupling Agent Addition: A solution of T3P® (50% in ethyl acetate, 1.3 eq) is added slowly to the reaction mixture at room temperature.

-

Reaction: The mixture is stirred at room temperature for 1-2 hours. The progress of the reaction is monitored by HPLC.

-

Quenching and Extraction: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Isolation: The solvent is removed under reduced pressure to yield crude Bis-Boc lisdexamfetamine. The crude product can be purified by crystallization from a suitable solvent system (e.g., diethyl ether) to yield the pure (S,S)-diastereomer.[5]

| Parameter | Value | Reference |

| N,N'-bis-Boc-L-lysine | 1.0 eq | [3] |

| D-amphetamine Sulfate | 0.5 eq | [3] |

| Coupling Agent (T3P®) | 1.3 eq | [3] |

| Base (DIPEA) | 4.0 eq | [3] |

| Solvent | Ethyl Acetate or 1,4-Dioxane | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 1 - 2 hours | [3] |

| Yield (after purification) | ~60-70% | [5] |

| Purity (diastereomeric excess) | >99% | [5] |

Table 2: Quantitative data for the coupling of N,N'-bis-Boc-L-lysine with D-amphetamine.

Characterization of this compound

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and quality. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for monitoring the progress of the synthesis.[6]

A typical reversed-phase HPLC method is used.

-

Column: A C18 column (e.g., YMC-Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous buffer (e.g., 0.1% methanesulfonic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A flow rate of 1.0 mL/min is a common setting.

-

Detection: UV detection at a wavelength of 210 nm is suitable for detecting the amide and carbamate chromophores.

-

Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase.

| Parameter | Description | Reference |

| Column | YMC-Pack ODS-AQ, 250 mm x 4.6 mm, 5 µm | |

| Mobile Phase A | 0.1% Methanesulfonic Acid in Water | |

| Mobile Phase B | Acetonitrile | |

| Gradient | Optimized for separation of starting materials, product, and impurities | |

| Flow Rate | 1.0 mL/min | |

| Detector | UV at 210 nm | |

| Purity Achieved | >99% | [5] |

Table 3: Typical HPLC parameters for this compound analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the synthesized this compound and to identify any impurities.

The LC conditions are often similar to the HPLC method. The eluent from the LC is directed into a mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to determine the mass-to-charge ratio of the ions.

-

Data Analysis: The obtained mass spectrum is analyzed to confirm the presence of the expected molecular ion peak for this compound.

| Parameter | Expected Value |

| Molecular Formula (Bis-Boc) | C₂₅H₄₁N₃O₅ |

| Molecular Weight (Bis-Boc) | 463.61 g/mol |

| Expected [M+H]⁺ (Bis-Boc) | 464.31 m/z |

| Molecular Formula (Mono-Boc) | C₂₀H₃₃N₃O₃ |

| Molecular Weight (Mono-Boc) | 363.49 g/mol |

| Expected [M+H]⁺ (Mono-Boc) | 364.26 m/z |

Table 4: Mass spectrometry data for this compound.

Visualizations

Synthesis Workflow

References

- 1. rsc.org [rsc.org]

- 2. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. (Boc-Lys(H)-D-amphetamine) | 849605-16-9 | Benchchem [benchchem.com]

- 5. WO2017003721A1 - Process for the preparation of lisdexamfetamine and related derivatives - Google Patents [patents.google.com]

- 6. This compound | Benchchem [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Boc-Lisdexamfetamine

This technical guide provides a comprehensive overview of Boc-Lisdexamfetamine, a key intermediate in the synthesis of the attention-deficit/hyperactivity disorder (ADHD) and binge eating disorder (BED) medication, Lisdexamfetamine.[1][2] The document details its chemical properties, synthesis protocols, analytical characterization, and the pharmacological context of its active counterpart.

Chemical Structure and Physicochemical Properties

This compound is a derivative of L-lysine in which one of the two amino groups is protected by a tert-butoxycarbonyl (Boc) group, while the carboxylic acid moiety is coupled to d-amphetamine via an amide bond.[3] The Boc group is a crucial protecting group in peptide synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions.[3] This intermediate can exist as a free base or as a salt, such as this compound methanesulfonate.[3][4]

The structure features the L-lysine backbone linked to d-amphetamine. Specifically, it is the α-amino group of lysine that is free, while the ε-amino group is protected by the Boc group, before the final deprotection step to yield Lisdexamfetamine.

Caption: Simplified structure of this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate[5] | C₂₀H₃₃N₃O₃ | 363.5[5] |

| This compound methanesulfonate | tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate;methanesulfonic acid[3][4] | C₂₁H₃₇N₃O₆S | 459.6[3][4] |

| Bis-Boc Lisdexamfetamine | di-tert-butyl ((S)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate[6] | C₂₅H₄₁N₃O₅ | 463.3[6] |

| Lisdexamfetamine | (2S)-2,6-diamino-N-[(1S)-1-methyl-2-phenylethyl]hexanamide[3] | C₁₅H₂₅N₃O | 263.38[3] |

| Dextroamphetamine | (2S)-1-phenylpropan-2-amine[3] | C₉H₁₃N | 135.21[3] |

Synthesis of Lisdexamfetamine via Boc-Protected Intermediates

The synthesis of Lisdexamfetamine is a multi-step process where this compound serves as a key protected intermediate. The general strategy involves the protection of the amino groups of L-lysine, coupling with d-amphetamine, and subsequent deprotection.

Caption: General synthetic workflow for Lisdexamfetamine.

Experimental Protocols

Step 1 & 2: Protection of L-Lysine and Activation The synthesis begins with the protection of both amino groups of L-lysine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, yielding N,N'-Bis-(tert-Butoxycarbonyl)-L-lysine.[3] This precursor is then activated to facilitate amide bond formation. A common method involves reacting the protected lysine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form an active NHS ester.[7]

Step 3: Amide Coupling The activated N,N'-Bis-Boc-L-Lysine is then coupled with d-amphetamine.[3] This reaction forms the crucial amide bond, resulting in the doubly protected intermediate, Bis-Boc Lisdexamfetamine.[3] Alternative coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) can also be employed for this transformation.[3]

Step 4: Deprotection The final step involves the removal of the Boc protecting groups. This is typically achieved by treating the Bis-Boc Lisdexamfetamine intermediate with a strong acid. For the production of the commercial drug, methanesulfonic acid is used, which not only removes the Boc groups but also forms the dimesylate salt of Lisdexamfetamine in a single step.[7][8]

Analytical Characterization

A suite of analytical techniques is essential for characterizing this compound and ensuring the purity of the final drug product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and monitoring reaction progress.[3] A typical method utilizes a C18 reverse-phase column with a gradient elution system involving a buffered aqueous phase and an organic solvent like acetonitrile.[3][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of atoms within the molecule.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the N-H stretches of the amide and carbamate, and the C=O stretches of the amide and Boc group.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the compound and any process-related impurities.[8]

Experimental Protocol: Representative HPLC Method

-

Column: C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[9]

-

Mobile Phase: Gradient elution using a buffered aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[8][9]

-

Flow Rate: 0.3–0.5 mL/min[9]

-

Detection: UV at 210–220 nm[9]

-

Purpose: To separate Lisdexamfetamine from its precursors (including this compound), related substances, and degradation products.[8]

Table 2: Typical HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999[3] |

| Accuracy (Recovery) | 100 ± 3.0%[3] |

| Precision (RSD) | ≤ 2.0% |

| Range | Interval demonstrating suitable precision, accuracy, and linearity.[3] |

Pharmacological Context: Prodrug Activation and Mechanism of Action

This compound is a synthetic intermediate and is not pharmacologically active. The final product, Lisdexamfetamine, is a prodrug that requires in-vivo conversion to its active form, d-amphetamine.[10][11]

Upon oral administration, Lisdexamfetamine is absorbed from the gastrointestinal tract and is primarily hydrolyzed by enzymes in red blood cells to yield L-lysine and the pharmacologically active d-amphetamine.[10][11][12] This enzymatic conversion provides a gradual and sustained release of d-amphetamine.[10]

The active metabolite, d-amphetamine, exerts its therapeutic effects by acting as a central nervous system stimulant.[1] It primarily enhances the activity of dopamine (DA) and norepinephrine (NE) in the brain, particularly in the prefrontal cortex, which is crucial for executive function and attention.[10][12] The key mechanisms include:

-

Reuptake Inhibition: d-Amphetamine blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft.[10][12]

-

Neurotransmitter Release: It promotes the release of dopamine and norepinephrine from presynaptic neurons.[10][12]

-

MAO Inhibition: To a lesser extent, d-amphetamine can inhibit monoamine oxidase (MAO), an enzyme that breaks down these neurotransmitters.[1][10]

The net effect is an increased concentration of dopamine and norepinephrine in the synapse, leading to improved neurotransmission and the alleviation of ADHD symptoms.[10]

Caption: Prodrug activation of Lisdexamfetamine and its mechanism of action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. This compound methanesulfonate | C21H37N3O6S | CID 160239947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C20H33N3O3 | CID 57871424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jptcp.com [jptcp.com]

- 10. What is the mechanism of Lisdexamfetamine Dimesylate? [synapse.patsnap.com]

- 11. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

A Technical Guide on the Mechanism of Action of Lisdexamfetamine and its Synthetic Precursor, Boc-Lisdexamfetamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lisdexamfetamine (LDX) is a long-acting prodrug of d-amphetamine, utilized as a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED).[1][2][3] Its design as a prodrug, consisting of d-amphetamine covalently linked to the essential amino acid L-lysine, confers a unique pharmacokinetic profile characterized by a gradual and sustained release of the active therapeutic agent.[4][5] This guide delves into the mechanism of action, beginning with its chemical synthesis involving the key intermediate, Boc-Lisdexamfetamine, through its absorption and enzymatic activation, to the ultimate pharmacodynamic effects of d-amphetamine at the neuronal synapse.

It is critical to distinguish between the subject of this guide: this compound is a chemically protected intermediate used during the synthesis of the drug Lisdexamfetamine.[6] As a synthetic precursor, this compound does not possess a pharmacological mechanism of action in a biological system. Its "action" is confined to the chemical pathway, where the tert-Butoxycarbonyl (Boc) group serves to protect the lysine molecule's amino groups to ensure the correct amide bond formation with d-amphetamine.[6] The subsequent deprotection (removal of the Boc groups) yields the final prodrug, Lisdexamfetamine.[7] This paper will, therefore, first describe the synthetic role of this compound and then provide a detailed analysis of the biological mechanism of action of the resulting prodrug, Lisdexamfetamine.

Section 1: The Synthetic Pathway: Role of this compound

The synthesis of Lisdexamfetamine is a multi-step process where protecting groups are essential for achieving high yields and purity. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[6]

The general synthetic workflow is as follows:

-

Protection: The two amino groups of the L-lysine amino acid are protected using di-tert-butyl dicarbonate (Boc-anhydride), forming N,N'-Bis-(tert-Butoxycarbonyl)-L-lysine.[6]

-

Activation & Coupling: The carboxylic acid group of the Boc-protected lysine is activated, often using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to facilitate the formation of an amide bond.[4][6] This activated intermediate is then coupled with d-amphetamine to produce the protected prodrug, this compound.[4]

-

Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions, typically using hydrochloric acid (HCl) in a solvent like dioxane, to yield the active prodrug, Lisdexamfetamine.[6][7]

Section 2: Pharmacokinetics: Absorption and Bioactivation of Lisdexamfetamine

Lisdexamfetamine itself is a pharmacologically inactive molecule.[5] Its therapeutic effect is entirely dependent on its in-vivo conversion to d-amphetamine.

Absorption

After oral administration, Lisdexamfetamine is rapidly absorbed from the gastrointestinal tract.[1] Studies involving Caco-2 cells and PEPT1-transfected CHO cells suggest that this absorption is an active, carrier-mediated process, likely utilizing the high-capacity peptide transporter 1 (PEPT1).[8][9] This active transport contributes to the consistent and reproducible pharmacokinetic profile of the drug.[8]

Enzymatic Conversion

Following absorption into the bloodstream, Lisdexamfetamine is primarily metabolized by enzymes within red blood cells.[2][9] This biotransformation is a rate-limited hydrolytic cleavage of the amide bond that links L-lysine to d-amphetamine, releasing the active d-amphetamine and the naturally occurring amino acid L-lysine.[2][4] The elimination half-life of intact Lisdexamfetamine is typically less than one hour.[4] In-vitro studies have demonstrated that this hydrolytic activity resides specifically in the cytosolic extract of red blood cells, not the membrane fraction.[9] The enzyme profile, based on inhibitor studies, suggests the involvement of an aminopeptidase, though the specific enzyme has not yet been definitively identified.[9] This enzymatic conversion process is not dependent on cytochrome P450 enzymes.[2]

Quantitative Pharmacokinetic Data

The prodrug formulation results in a delayed Tmax (time to maximum concentration) for d-amphetamine compared to the administration of immediate-release d-amphetamine, without significantly altering the maximum concentration (Cmax) or total exposure (AUC).

Table 1: Comparative Pharmacokinetic Parameters of d-Amphetamine After Oral Administration of Equimolar Doses of Lisdexamfetamine (100 mg) and d-Amphetamine (40 mg) in Healthy Adults

| Parameter | Lisdexamfetamine (100 mg) | d-Amphetamine (40 mg) |

|---|---|---|

| Amphetamine Tmax (h) | 3.7 ± 1.3 | 2.6 ± 1.1 |

| Amphetamine Cmax (ng/mL) | 103 ± 19 | 108 ± 20 |

| Amphetamine AUC (ng·h/mL) | 1918 ± 387 | 1930 ± 380 |

Data are presented as mean ± SD. Source:[10][11]

Studies delivering Lisdexamfetamine directly to different regions of the gastrointestinal tract confirm that absorption occurs primarily in the small bowel, with significantly reduced absorption from the colon.

Table 2: Pharmacokinetic Parameters of d-Amphetamine After Regional GI Delivery of Lisdexamfetamine (50 mg) in Healthy Adults

| Delivery Site | d-Amphetamine Tmax (h, median) | d-Amphetamine Cmax (ng/mL, mean ± SD) | d-Amphetamine AUC (ng·h/mL, mean ± SD) |

|---|---|---|---|

| Oral Capsule | 5.0 | 37.6 ± 4.54 | 719.1 ± 157.05 |

| Proximal Small Bowel | 4.0 | 40.5 ± 4.95 | 771.2 ± 152.88 |

| Distal Small Bowel | 5.0 | 38.7 ± 6.46 | 752.4 ± 163.38 |

| Ascending Colon | 8.0 | 25.7 ± 9.07 | 574.3 ± 220.65 |

Source:[12]

Following administration, the majority of the dose is recovered in the urine as either d-amphetamine or its metabolites.

Table 3: Urinary Excretion Profile Over 120 Hours Following a Single 70 mg Oral Dose of Radiolabeled Lisdexamfetamine in Healthy Adults

| Compound | Percent of Radioactivity Recovered in Urine |

|---|---|

| d-Amphetamine | 41.5% |

| Hippuric Acid | 24.8% |

| Intact Lisdexamfetamine | 2.2% |

| Benzoic Acid | 2.2% |

| Total Recovery in Urine | ~96% |

Section 3: Pharmacodynamics: Synaptic Mechanism of Action of d-Amphetamine

The clinical effects of Lisdexamfetamine are mediated by its active metabolite, d-amphetamine.[2] d-Amphetamine is a central nervous system (CNS) stimulant that primarily enhances dopaminergic and noradrenergic neurotransmission.[1][14] The parent drug, Lisdexamfetamine, does not bind to the sites responsible for dopamine and norepinephrine reuptake.[1][2]

The mechanism of d-amphetamine at the presynaptic neuron terminal is multifaceted:

-

Reuptake Inhibition: d-Amphetamine is a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[14][15] By blocking these transporters, it prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and prolonging their action on postsynaptic receptors.[1][14]

-

Enhanced Release: d-Amphetamine can enter the presynaptic neuron via DAT and NET.[14] Once inside, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the displacement of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.[1][15] This increase in cytosolic catecholamines causes the DAT and NET transporters to reverse their direction of transport, actively releasing these neurotransmitters into the synaptic cleft.[14][15]

-

MAO Inhibition: To a lesser extent, d-amphetamine acts as a weak inhibitor of monoamine oxidase (MAO), an enzyme that degrades catecholamines within the neuron, which can further increase the availability of these neurotransmitters for release.[1][14]

Section 4: Key Experimental Protocols

The elucidation of the Lisdexamfetamine mechanism of action has been supported by several key experimental designs.

Protocol: Investigating Carrier-Mediated Transport (In Vitro)

-

Objective: To determine if the absorption of Lisdexamfetamine is mediated by peptide transporters.

-

Methodology:

-

Cell Culture: Caco-2 cell monolayers, which naturally express PEPT1, are grown to confluence on permeable membranes in a two-chamber system (apical and basolateral).[8]

-

Transport Assay: Lisdexamfetamine is added to the apical (luminal) chamber. Samples are collected from the basolateral (blood-side) chamber at various time points.

-

Inhibition: The experiment is repeated in the presence of a known PEPT1 inhibitor (e.g., glycylsarcosine) to assess if the transport of Lisdexamfetamine is reduced.

-

Confirmation: The assay is also performed using cells specifically engineered to overexpress human PEPT1 (e.g., PEPT1-transfected CHO cells) and compared to control cells without the transporter.[8]

-

Analysis: Concentrations of Lisdexamfetamine in the collected samples are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Permeability coefficients are calculated and compared across conditions.

-

Protocol: Identifying Locus of Enzymatic Hydrolysis (In Vitro)

-

Objective: To identify the component of human blood responsible for the conversion of Lisdexamfetamine to d-amphetamine.

-

Methodology:

-

Fractionation of Blood: Fresh human whole blood is separated into its primary components: plasma, red blood cells (RBCs), and other cellular components (buffy coat).

-

RBC Lysis: RBCs are lysed, and the lysate is further separated by ultracentrifugation into a cytosolic extract (supernatant) and a membrane fraction (pellet).[9]

-

Incubation: A known concentration of Lisdexamfetamine is incubated at 37°C with each of the prepared fractions (whole blood, plasma, RBC lysate, cytosolic extract, membrane fraction).[9]

-

Inhibitor Screening: The incubation with the active fraction (cytosolic extract) is repeated in the presence of various classes of enzyme inhibitors (e.g., protease inhibitor cocktail, bestatin for aminopeptidases, EDTA for metalloproteases) to characterize the enzyme type.[9]

-

Analysis: At specified time points, aliquots are taken, and the reaction is stopped. The concentration of newly formed d-amphetamine is quantified by LC-MS/MS.

-

Protocol: Comparative Pharmacokinetic Study in Humans

-

Objective: To directly compare the pharmacokinetic profile of d-amphetamine derived from Lisdexamfetamine with that of immediate-release d-amphetamine.

-

Methodology:

-

Study Design: A randomized, double-blind, single-dose, crossover study is employed with healthy adult volunteers.[10][11] This design allows each subject to serve as their own control.

-

Treatment Arms: Subjects receive equimolar doses of Lisdexamfetamine (e.g., 100 mg), d-amphetamine (e.g., 40 mg), and a placebo in separate, randomized treatment periods, with a washout period in between.[10]

-

Blood Sampling: Venous blood samples are collected at frequent, prespecified intervals before and after drug administration (e.g., at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).[10] Plasma is separated and stored frozen until analysis.

-

Analysis: Plasma concentrations of amphetamine are determined using a validated LC-MS/MS method.

-

Parameter Calculation: Key pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated for each subject under each treatment condition using non-compartmental or compartmental modeling.[10][11] Statistical analyses are then performed to compare the parameters between the active drug arms.

-

Conclusion

The mechanism of action of Lisdexamfetamine is a multi-stage process that begins with the chemical synthesis of the prodrug from its protected intermediate, this compound. Once administered, the prodrug's clinical utility is defined by its unique pharmacokinetic pathway: active absorption in the small intestine followed by rate-limiting enzymatic hydrolysis in the cytosol of red blood cells. This conversion provides a gradual and sustained delivery of the active moiety, d-amphetamine, to the central nervous system. The ultimate pharmacodynamic effect is achieved through the actions of d-amphetamine at the neuronal synapse, where it potently increases the availability of dopamine and norepinephrine. This comprehensive understanding, from chemical synthesis to synaptic activity, is essential for researchers and drug development professionals working with this class of CNS stimulants.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lisdexamfetamine | C15H25N3O | CID 11597698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Lisdexamfetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Benchchem [benchchem.com]

- 7. An Improved Process For The Preparation Of Lisdexamfetamine And Its [quickcompany.in]

- 8. researchgate.net [researchgate.net]

- 9. Lisdexamfetamine prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Pharmacodynamics of Lisdexamfetamine Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Pharmacodynamics of Lisdexamfetamine Compared with D-Amphetamine in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. magistralbr.caldic.com [magistralbr.caldic.com]

- 14. What is the mechanism of Lisdexamfetamine Dimesylate? [synapse.patsnap.com]

- 15. psychscenehub.com [psychscenehub.com]

In Vitro Metabolism of Boc-Lisdexamfetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Lisdexamfetamine, a Boc-protected precursor to Lisdexamfetamine (LDX), is a critical intermediate in the synthesis of the widely prescribed central nervous system stimulant. While the in vitro and in vivo metabolism of Lisdexamfetamine is well-documented, focusing on its conversion to the active d-amphetamine, the metabolic fate of the Boc-protected form is less characterized. This technical guide provides a comprehensive overview of the expected in vitro metabolism of this compound, drawing upon the established metabolic pathways of Lisdexamfetamine and the known biochemistry of Boc-group cleavage. This document summarizes quantitative data, details relevant experimental protocols, and presents visual diagrams of the metabolic processes and experimental workflows.

The primary metabolic activation of Lisdexamfetamine occurs in the blood, specifically within red blood cells (RBCs), through enzymatic hydrolysis of the amide bond linking l-lysine and d-amphetamine[1][2]. This conversion is not mediated by the cytochrome P450 (CYP450) enzyme system[1]. Given the structure of this compound, its in vitro metabolism is anticipated to proceed via two main steps: the removal of the Boc (tert-butyloxycarbonyl) protecting group and the subsequent hydrolysis of the l-lysine-d-amphetamine amide bond.

Predicted Metabolic Pathway of this compound

The in vitro metabolism of this compound is hypothesized to follow a two-step process to yield the active d-amphetamine. The initial and rate-limiting step is likely the deprotection of the Boc group, followed by the well-established hydrolysis of the amide bond.

Caption: Predicted two-step in vitro metabolic pathway of this compound.

Quantitative Data on Lisdexamfetamine In Vitro Metabolism

While direct quantitative data for this compound metabolism is not available, the following tables summarize the key kinetic parameters for the hydrolysis of its immediate metabolite, Lisdexamfetamine, in human red blood cells. These data provide a benchmark for the second step of the predicted metabolic pathway.

| Parameter | Value | Matrix | Reference |

| Half-life (t½) | 1.13 - 1.36 hours | Human Whole Blood | [2] |

| 1.6 hours (mean) | Human Whole Blood | [1] | |

| 1.0 hour | Human Red Blood Cells | [3] | |

| 4.1 hours (mean) | RBC Cytosolic Extract | [1] | |

| Metabolism after 4h | 85-90% of initial LDX metabolized | Human Whole Blood | [2] |

| 82% of initial LDX metabolized | Human Whole Blood | [1] | |

| 24% of initial LDX metabolized | RBC Lysate | [1] | |

| ~50% of initial LDX metabolized | RBC Cytosolic Extract | [1] |

Table 1: In Vitro Hydrolysis Rates of Lisdexamfetamine.

| Time (hours) | Remaining Lisdexamfetamine (%) in Whole Blood (Healthy Donors) | d-Amphetamine (ng/mL) in Whole Blood (Healthy Donors) | Reference |

| 0 | 100 | Not Reported | [2] |

| 4 | 10.5 - 13.1 | 297.0 - 324.3 | [2] |

Table 2: Time-Course of Lisdexamfetamine Metabolism in Human Whole Blood at 37°C.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to the study of this compound metabolism, adapted from studies on Lisdexamfetamine.

Protocol 1: In Vitro Incubation with Human Whole Blood

This protocol is designed to assess the stability and metabolism of a test compound in a physiologically relevant matrix.

-

Materials:

-

Fresh human whole blood collected in EDTA-containing tubes.

-

Test compound (this compound) stock solution (e.g., 100 µg/mL in a suitable solvent).

-

Phosphate buffer (0.1 M).

-

Acetonitrile (chilled).

-

Incubator/water bath at 37°C.

-

Centrifuge.

-

-

Procedure:

-

Pre-warm aliquots of human whole blood (e.g., 5 mL) to 37°C for 5 minutes.

-

Spike the blood with the test compound stock solution to a final concentration of 1 µg/mL.

-

Incubate the samples at 37°C with gentle agitation.

-

At designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a larger volume of chilled acetonitrile (e.g., 0.5 mL) to precipitate proteins.

-

Vortex the samples vigorously for 30 seconds.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the parent compound and metabolites using a validated LC-MS/MS method.

-

A negative control with the test compound in phosphate buffer should be run in parallel to assess for non-enzymatic degradation.

-

Caption: Experimental workflow for the in vitro metabolism study of this compound in human whole blood.

Protocol 2: In Vitro Incubation with Red Blood Cell Fractions

This protocol allows for the investigation of the specific role of RBCs and their subcellular compartments in the metabolism of the test compound.

-

Materials:

-

Fresh human whole blood.

-

RBC lysis buffer.

-

Hanks' Balanced Salt Solution (HBSS).

-

Protease inhibitors (optional).

-

Ultracentrifuge.

-

-

Procedure for RBC Fractionation:

-

Centrifuge whole blood to separate plasma and buffy coat from RBCs.

-

Wash the RBC pellet with HBSS.

-

Lyse the RBCs using a hypotonic lysis buffer.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Perform ultracentrifugation of the supernatant to separate the cytosolic extract (supernatant) from the membrane fraction (pellet).

-

-

Procedure for Incubation:

-

Incubate the test compound (this compound) separately with:

-

Intact RBCs

-

RBC lysate

-

RBC cytosolic extract

-

RBC membrane fraction

-

-

Follow the incubation, quenching, and analysis steps as described in Protocol 1.

-

Caption: Workflow for the fractionation of red blood cells and subsequent in vitro incubation studies.

Protocol 3: Analytical Method using LC-MS/MS

A sensitive and specific LC-MS/MS method is crucial for the simultaneous quantification of this compound, Lisdexamfetamine, and d-amphetamine.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

-

Conclusion

This technical guide provides a framework for investigating the in vitro metabolism of this compound. Based on the available literature for Lisdexamfetamine, it is predicted that this compound will undergo a two-step metabolic conversion, initiated by the cleavage of the Boc protecting group, followed by the hydrolysis of the amide bond to release d-amphetamine. The primary site for the latter step is the red blood cells. The provided experimental protocols and analytical methods offer a robust starting point for researchers to empirically determine the metabolic fate and kinetics of this compound in vitro. Such studies are essential for a comprehensive understanding of the biotransformation of this synthetic intermediate and for ensuring the purity and safety of the final drug product.

References

- 1. Lisdexamfetamine prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of the prodrug lisdexamfetamine dimesylate in human red blood cells from normal and sickle cell disease donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Boc-Lisdexamfetamine as a prodrug intermediate

An In-depth Technical Guide to Boc-Lisdexamfetamine as a Prodrug Intermediate

Introduction

Lisdexamfetamine is a central nervous system (CNS) stimulant and a prodrug of dextroamphetamine, widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3] The therapeutic activity of lisdexamfetamine is mediated by its active metabolite, d-amphetamine.[1][2] The synthesis of this prodrug relies on a key protected intermediate, tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate, commonly known as this compound.

This intermediate is the result of covalently linking d-amphetamine to the amino acid L-lysine, where the two amino groups of lysine are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial for directing the amide bond formation to the correct carboxyl group of lysine and preventing unwanted side reactions.[4][5] The Boc protecting groups are stable under various conditions but can be easily removed under acidic conditions to yield the final active pharmaceutical ingredient.[4][6] This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological context of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the protection of L-lysine, activation of its carboxylic acid, and subsequent coupling with d-amphetamine.[4]

-

Protection of L-lysine : The synthesis begins with the protection of the two amino groups of L-lysine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system in the presence of a base to yield N,N'-Bis-(tert-Butoxycarbonyl)-L-lysine.[4][7] The Boc group is favored due to its stability and ease of removal under acidic conditions.[4]

-

Activation and Coupling : The carboxylic acid of the protected lysine is activated to facilitate amide bond formation. Common methods involve the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt), or dicyclohexylcarbodiimide (DCC) with NHS.[4][8] These reagents form an activated ester that readily reacts with the primary amine of d-amphetamine to form the amide bond, resulting in this compound.[4][5]

-

Deprotection : The final step is the removal of the Boc protecting groups from this compound to yield lisdexamfetamine. This is typically achieved by treatment with a strong acid, such as methanesulfonic acid or hydrochloric acid, in a suitable solvent like dioxane or methanol.[9][10][11]

Caption: Synthetic pathway of Lisdexamfetamine from L-Lysine.

Data Presentation

Chemical Properties of Key Compounds

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | tert-butyl N-[(5S)-5-amino-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]carbamate | C₂₅H₄₁N₃O₅ | 463.62 |

| Lisdexamfetamine | (2S)-2,6-diamino-N-[(1S)-1-methyl-2-phenylethyl]hexanamide | C₁₅H₂₅N₃O | 263.38[4] |

| Dextroamphetamine | (2S)-1-phenylpropan-2-amine | C₉H₁₃N | 135.21[4] |

| L-Lysine | (2S)-2,6-diaminohexanoic acid | C₆H₁₄N₂O₂ | 146.19[4] |

| Di-tert-butyl dicarbonate (Boc₂O) | di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25[4] |

Pharmacokinetic Parameters

| Parameter | Lisdexamfetamine | d-amphetamine |

| Tₘₐₓ (hours) | ~1.0[12][13] | ~3.5[14] |

| Cₘₐₓ (ng/mL) | 58.2 (for a 70 mg dose)[12][13] | 80.3 (for a 70 mg dose)[12] |

| Elimination Half-life (t₁/₂) | < 1 hour[1][2] | 10-12 hours[1] |

| Bioavailability | N/A (prodrug) | ~96.4% (from Lisdexamfetamine)[1] |

| Metabolism | Hydrolyzed by enzymes in red blood cells.[1][2][15] | Major pathway is hydroxylation via CYP2D6.[1] |

| Excretion | ~2% in urine (intact)[2][13] | ~42% in urine (as amphetamine)[2][13] |

Experimental Protocols

Synthesis of N,N'-Bis-Boc-L-Lysine

-

Dissolve L-lysine monohydrochloride (1 equivalent) and sodium hydroxide (2 equivalents) in water.[8]

-

To the stirred solution at 15-25°C, add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents).[8]

-

Stir the reaction mixture for 4-6 hours at room temperature.

-

After the reaction is complete, acidify the mixture to a pH of 2.5-3.5 with 2N hydrochloric acid.[8]

-

Extract the product with a suitable organic solvent such as dichloromethane.[8]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain N,N'-Bis-Boc-L-Lysine. Yields are typically in the range of 94-98%.[7]

Synthesis of this compound

-

Dissolve N,N'-Bis-Boc-L-Lysine (1 equivalent), HOBt (1.2 equivalents), and N-methylmorpholine (NMM) (3 equivalents) in anhydrous dimethylformamide (DMF).[7]

-

Add EDCI (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add d-amphetamine (1 equivalent) to the reaction mixture.

-

Stir the reaction for 20-24 hours at room temperature.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[4]

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound. Yields are reported to be in the range of 92-95%.[7]

Deprotection of this compound to Lisdexamfetamine Dimesylate

-

Dissolve this compound (1 equivalent) in methanol or tetrahydrofuran (THF).[7][9]

-

Add methanesulfonic acid (2-5 equivalents) to the solution.[7][11]

-

Heat the reaction mixture to 50°C and stir for 6 hours or until the reaction is complete as monitored by HPLC.[7]

-

Distill off the solvent completely under vacuum.

-

To the resulting residue, add ethyl acetate and stir to induce precipitation.[9]

-

Filter the solid, wash with ethyl acetate, and dry under vacuum to yield Lisdexamfetamine dimesylate as a crystalline solid.[9] Yields for this step are typically around 95-96%.[7]

Caption: Experimental workflow for synthesis and deprotection.

Metabolic Conversion and Mechanism of Action

Lisdexamfetamine itself is a pharmacologically inactive molecule.[1][15] Its therapeutic effect is a result of its conversion to d-amphetamine.

Metabolic Pathway

After oral administration, lisdexamfetamine is absorbed from the gastrointestinal tract.[16] The primary site of its metabolism is within red blood cells, where enzymes hydrolyze the amide bond connecting L-lysine and d-amphetamine.[1][15] This enzymatic cleavage releases the active d-amphetamine and the naturally occurring amino acid L-lysine.[1] The conversion half-life of lisdexamfetamine to d-amphetamine is approximately one hour.[1] This rate-limited enzymatic conversion provides a prolonged and controlled release of d-amphetamine, leading to an extended duration of action of up to 14 hours.[1][17]

Caption: Metabolic conversion of Lisdexamfetamine to d-amphetamine.

Mechanism of Action of d-Amphetamine

The active metabolite, d-amphetamine, exerts its stimulant effects by acting on the central nervous system. It primarily functions by blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron.[2][3] Additionally, it enhances the release of these monoamines into the extraneuronal space.[2][3] The resulting increase in the synaptic concentrations of dopamine and norepinephrine is believed to be the underlying mechanism for the therapeutic effects observed in ADHD and binge eating disorder.

Conclusion

This compound is an indispensable intermediate in the chemical synthesis of the prodrug lisdexamfetamine. The use of the Boc protecting group allows for a controlled and efficient coupling of L-lysine and d-amphetamine, ensuring high yields and purity of the desired product. The subsequent deprotection and metabolic conversion in the body provide a novel drug delivery system that offers a prolonged duration of action and consistent plasma concentrations of the active therapeutic agent, d-amphetamine. This sophisticated chemical approach underscores the importance of prodrug design in modern pharmaceutical development.

References

- 1. Lisdexamfetamine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Lisdexamfetamine Dimesylate (Vyvanse), A Prodrug Stimulant for Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Benchchem [benchchem.com]

- 5. (Boc-Lys(H)-D-amphetamine) | 849605-16-9 | Benchchem [benchchem.com]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. An Improved Process For The Preparation Of Lisdexamfetamine And Its [quickcompany.in]

- 10. EP3386944A2 - Process for preparation of lisdexamphetamine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. researchgate.net [researchgate.net]

- 13. Metabolism, distribution and elimination of lisdexamfetamine dimesylate: open-label, single-centre, phase I study in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of lisdexamfetamine dimesylate and its active metabolite, d-amphetamine, with increasing oral doses of lisdexamfetamine dimesylate in children with attention-deficit/hyperactivity disorder: a single-dose, randomized, open-label, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism of the prodrug lisdexamfetamine dimesylate in human red blood cells from normal and sickle cell disease donors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lisdexamfetamine Dimesylate: The First Prodrug Stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lisdexamfetamine Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Boc-Lisdexamfetamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of N-tert-butoxycarbonyl-Lisdexamfetamine (Boc-Lisdexamfetamine). This protected form of the prodrug lisdexamfetamine is a critical intermediate in its synthesis and impurity profiling. Understanding its physicochemical characteristics is paramount for process optimization, formulation development, and analytical method validation.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while computed data is readily available, experimentally determined values are not extensively reported in the public domain.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₃N₃O₃ | PubChem[1] |

| Molecular Weight | 363.5 g/mol | PubChem[1] |

| Exact Mass | 363.25219192 Da | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 9 | PubChem[1] |

| Topological Polar Surface Area | 93.5 Ų | PubChem[1] |

Note: The data presented above are primarily computed values and should be used as an estimation. Experimental verification is recommended for critical applications.

A patent for the preparation of lisdexamfetamine reports a melting point of 108.0-109.5 °C for a di-Boc protected lisdexamfetamine intermediate, which may differ from the mono-Boc protected compound.[2]

Experimental Protocols

Detailed experimental methodologies for determining key physicochemical properties of pharmaceutical compounds are outlined below. These are generalized protocols and may require optimization for the specific characteristics of this compound.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be determined using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) around the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Vials with screw caps

-

Analytical balance

-

pH meter

-

Centrifuge

-

HPLC-UV or LC-MS system for quantification

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 phosphate-buffered saline).

-

The vial is sealed and agitated in a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a substance.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

-

Beaker

-

Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

The solution is placed in a beaker with a stirrer, and the pH electrode is immersed in the solution.

-

The solution is titrated with a standardized acid or base, and the pH is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase.

Apparatus:

-

Shake-flask or centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

n-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., pH 7.4 phosphate buffer, pre-saturated with n-octanol)

-

Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

A known amount of this compound is dissolved in either the aqueous or organic phase.

-

Equal volumes of the n-octanol and aqueous buffer are added to a tube.

-

The mixture is vigorously agitated using a vortex mixer for a set period to allow for partitioning between the two phases.

-

The two phases are separated by centrifugation.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Context: Metabolic Pathway of Lisdexamfetamine

While this compound is a synthetic intermediate, its ultimate biological relevance lies in its conversion to lisdexamfetamine and subsequently to the active therapeutic agent, d-amphetamine. The metabolic pathway is a critical aspect of its pharmacology.

Lisdexamfetamine is a prodrug that is pharmacologically inactive until it is metabolized in the body.[3] The primary site of its conversion is the red blood cells.[4]

Caption: Metabolic conversion of Lisdexamfetamine to d-amphetamine.

This pathway highlights the enzymatic cleavage of the L-lysine amide bond from d-amphetamine, which occurs primarily in the bloodstream. This controlled release mechanism contributes to the extended duration of action of the drug.[4]

Synthesis and Impurity Profiling Workflow

The synthesis of lisdexamfetamine typically involves the coupling of a protected lysine derivative, such as Boc-L-lysine, with d-amphetamine, followed by deprotection. Understanding the physicochemical properties of intermediates like this compound is crucial for optimizing reaction conditions and purification processes.

Caption: General workflow for the synthesis and analysis of Lisdexamfetamine.

This guide serves as a foundational resource for professionals engaged in the research and development of lisdexamfetamine and related compounds. The provided data and protocols are intended to support further experimental work and enhance the understanding of the critical role of physicochemical properties in drug development.

References

Technical Guide: Boc-Lisdexamfetamine in Drug Development

This technical guide provides an in-depth overview of Boc-Lisdexamfetamine, a key intermediate in the synthesis of Lisdexamfetamine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, synthesis, and analytical characterization.

Chemical Identity: CAS Number and Synonyms

This compound is a protected form of Lisdexamfetamine, where one or both amino groups of the lysine moiety are protected by a tert-butyloxycarbonyl (Boc) group. The mono-Boc protected version has the CAS number 2726572-58-1. However, in many synthetic procedures, a di-Boc protected lysine is used, leading to the formation of Bis(tert-Butoxycarbonyl) Lisdexamfetamine as the primary intermediate.

Table 1: Chemical Identifiers for Boc-Protected Lisdexamfetamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Synonyms |

| This compound | 2726572-58-1 | C20H33N3O3 | 363.5 | t-BOC-Lisdexamfetamine; tert-butyl ((S)-5-amino-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexyl)carbamate |

| Bis(tert-Butoxycarbonyl) Lisdexamfetamine | 819871-13-1 | C25H41N3O5 | 463.6 | (Boc-Lys(Boc)-D-amphetamine); Di-tert-butyl ((S)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate |

Synthesis of Lisdexamfetamine via a Boc-Protected Intermediate

The synthesis of Lisdexamfetamine typically involves the coupling of a Boc-protected L-lysine derivative with D-amphetamine, followed by the deprotection of the Boc group(s).

General Synthetic Workflow

The overall synthetic strategy is a multi-step process that begins with the protection of L-lysine, followed by amide bond formation with D-amphetamine, and concludes with deprotection to yield the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis of Bis-Boc-Lisdexamfetamine and Deprotection

The following protocol is a composite of methodologies described in the scientific literature.[1][2][3]

Materials:

-

Nα,Nε-bis(tert-Butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH) or its activated ester (e.g., N-hydroxysuccinimide ester, Boc-Lys(Boc)-OSu)

-

D-amphetamine

-

Coupling agents (if starting from the free acid), e.g., N,N'-dicyclohexylcarbodiimide (DCC)

-

Base, e.g., N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Solvent, e.g., 1,4-dioxane or 2-methyltetrahydrofuran (2-MeTHF)

-

Acid for deprotection, e.g., methanesulfonic acid or 4M HCl in dioxane

-

Organic solvents for workup and purification

Procedure:

-

Coupling Reaction:

-

Dissolve Boc-Lys(Boc)-OSu in 1,4-dioxane under an inert atmosphere.

-

Add a base such as DIPEA to the mixture.

-

Slowly add a solution of D-amphetamine in 1,4-dioxane to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Workup and Purification of the Intermediate:

-

Upon reaction completion, quench the reaction with water.

-

The crude Bis-Boc-Lisdexamfetamine can be purified by phase extractions with aqueous solutions to remove unreacted starting materials and by-products.[4] In some lab-scale preparations, flash column chromatography is employed for purification.[2][3]

-

-

Deprotection:

-

Dissolve the purified Bis-Boc-Lisdexamfetamine in a suitable solvent such as ethanol or 2-MeTHF.[2][4]

-

Slowly add methanesulfonic acid to the solution.

-

Heat the reaction mixture (e.g., to 55-60°C) and stir for several hours to ensure complete removal of the Boc protecting groups.[2][4]

-

Cool the reaction mixture to room temperature to allow the Lisdexamfetamine dimesylate salt to precipitate.

-

Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

-

Analytical Characterization

The purity and identity of this compound and the final product are typically assessed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial analytical tool for monitoring reaction progress and determining the purity of this compound and Lisdexamfetamine.[1]

Table 2: Typical HPLC Parameters for Lisdexamfetamine and Related Substances [5]

| Parameter | Description |

| Column | YMC-Pack ODS-AQ S5 120A (250 x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% aqueous methanesulfonic acid) |

| Flow Rate | Typically 0.9 - 1.0 mL/min |

| Column Temperature | ~42°C |

| Detection | UV at a suitable wavelength |

| Injection Volume | 5 µL |

Purity levels of over 99% are often achieved and verified by HPLC analysis.[1]

Spectroscopic Data

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure of the intermediates and the final product.

Table 3: Spectroscopic Data for Mono-Boc-Lisdexamfetamine Impurities [5]

| Data Type | Impurity F (ε-Boc) | Impurity G (α-Boc) |

| HRMS [M+H]+ (m/z) | 364.2595 | 364.2590 |

| Elemental Composition | C20H34N3O3 | C20H34N3O3 |

| ¹H-NMR (δ, ppm) | 1.37 (Boc) | 3.98 (H-2) |

| ¹³C-NMR (δ, ppm) | 77.73 (Boc C), 28.74 (Boc CH3) | - |

Logical Workflow for Quality Control

A robust quality control workflow is essential to ensure the purity and identity of the final Lisdexamfetamine product.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. EP3386944A2 - Process for preparation of lisdexamphetamine - Google Patents [patents.google.com]

- 4. EP3717452A1 - Process for preparing acylated amphetamine derivatives - Google Patents [patents.google.com]

- 5. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Studies of Boc-Lisdexamfetamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lisdexamfetamine (LDX), a prodrug of d-amphetamine, is a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its synthesis prominently features the use of a tert-butyloxycarbonyl (Boc) protecting group, resulting in the key intermediate, Boc-Lisdexamfetamine. While extensive research has focused on the synthesis and impurity profiling of lisdexamfetamine, dedicated exploratory studies on the pharmacological activities of this compound derivatives are notably scarce in current scientific literature. This technical guide serves as a foundational resource for researchers and drug development professionals interested in venturing into this nascent area of research. It provides a comprehensive overview of the synthesis of this compound, detailed analytical methodologies, and the known pharmacological context of lisdexamfetamine. Furthermore, this guide outlines potential avenues for the exploratory studies of novel this compound derivatives, drawing parallels from existing research on related compounds. By presenting established experimental protocols and conceptual frameworks, this document aims to equip scientists with the necessary tools to design and execute studies aimed at discovering novel derivatives with potentially unique pharmacological profiles.

Introduction to this compound

Lisdexamfetamine is a chemically constructed prodrug where l-lysine is covalently bonded to d-amphetamine.[1] This design confers a unique pharmacokinetic profile, as the prodrug itself is inactive. Following oral administration, lisdexamfetamine is metabolized by enzymes in red blood cells, leading to the gradual release of the pharmacologically active d-amphetamine.[2]

The synthesis of lisdexamfetamine necessitates the use of protecting groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[3] In the context of lisdexamfetamine synthesis, the Boc group temporarily masks the reactive amino groups of L-lysine, allowing for the controlled formation of the amide bond with d-amphetamine.[3] The resulting intermediate, this compound, is therefore a critical component in the manufacturing process of this important therapeutic agent. While primarily viewed as a synthetic precursor, the exploration of its derivatives could unveil novel compounds with unique therapeutic potential.

Synthesis of this compound: Protocols and Data

The synthesis of this compound is a multi-step process that involves the protection of L-lysine, activation of the carboxylic acid, and subsequent coupling with d-amphetamine.

Experimental Protocols

Protocol 2.1.1: Boc Protection of L-lysine

-

Dissolve L-lysine monohydrochloride and sodium hydroxide in water at 15-25°C.

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution.[3]

-

Stir the reaction mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, acidify the mixture and extract the N,N'-Bis-(tert-Butoxycarbonyl)-L-lysine product.

Protocol 2.1.2: Amide Coupling to form this compound

-

Method A: Using EDC/HOBt or DCC/NHS [3]

-

Dissolve N,N'-Bis-(tert-Butoxycarbonyl)-L-lysine in a suitable solvent (e.g., Dichloromethane - DCM).

-

Add a coupling reagent system such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt), or Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS).[3]

-

Add d-amphetamine to the reaction mixture.

-

Stir at room temperature for an extended period (e.g., 20 hours) until the reaction is complete.[1]

-

Purify the resulting Boc-protected lisdexamfetamine using appropriate techniques, such as column chromatography.

-

-

Method B: Using Isobutyl Chloroformate

-

Dissolve the Boc-protected L-lysine in a solvent like dichloromethane and add a base such as triethylamine.

-

Cool the solution to a low temperature (e.g., -15 to -20°C).

-

Slowly add isobutyl chloroformate and stir for approximately one hour.

-

Add a solution of d-amphetamine in dichloromethane to the reaction mixture at the same low temperature.

-

After the reaction is complete, wash the mixture successively with dilute hydrochloric acid, sodium bicarbonate solution, water, and brine.

-

Isolate the Boc-protected lisdexamfetamine from the organic layer.

-

Synthesis Data

The following table summarizes typical quantitative data associated with the synthesis of lisdexamfetamine, which involves the formation of this compound as an intermediate.

| Parameter | Value | Reference |

| Boc-L-Lys(Boc)-OH Synthesis Yield | 94%–98% | [1] |

| Amide Coupling Yield (EDCI, HOBt) | 92–95% | [1] |

| Final Lisdexamfetamine Dimesylate Purity (HPLC) | 99.61% - 99.90% | [4] |

Analytical Characterization of this compound

A thorough characterization of this compound and its derivatives is crucial for ensuring purity and structural integrity.

Experimental Protocols

Protocol 3.1.1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of this compound and quantify related impurities.

-

Column: A C18 column is typically used.[3]

-

Mobile Phase: A gradient elution system of acetonitrile and an aqueous buffer (e.g., 0.1% aqueous methanesulfonic acid solution) is often employed.[5]

-

Detection: UV detection is a common method.

-

Procedure:

-

Prepare standard and sample solutions of this compound in a suitable solvent.

-

Inject the solutions into the HPLC system.

-

Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

-

Calculate the purity based on the relative peak areas.

-

Protocol 3.1.2: Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and structure of this compound and identify unknown impurities.

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used.[1]

-

Procedure:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined.

-

This data provides confirmation of the molecular weight and can be used to elucidate the structure of impurities.[6]

-

Protocol 3.1.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide detailed structural information.

-

Techniques: ¹H NMR and ¹³C NMR are instrumental in confirming the structure of this compound and its impurities.[3]

-

Procedure:

-

Dissolve the sample in a suitable deuterated solvent.

-

Acquire the NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the presence of the Boc group, the lysine backbone, and the amphetamine moiety.

-

Known Biological Context: The Pharmacology of Lisdexamfetamine

While data on this compound derivatives is lacking, understanding the pharmacology of the parent compound is essential for designing exploratory studies. Lisdexamfetamine's effects are mediated by its active metabolite, d-amphetamine.

Mechanism of Action and Signaling Pathways

D-amphetamine is a central nervous system stimulant. Its primary mechanism of action involves increasing the synaptic levels of dopamine and norepinephrine.

-

Dopamine and Norepinephrine Transporters (DAT and NET): D-amphetamine acts as a substrate for and inhibitor of DAT and NET.[7] This leads to a reversal of transporter function, causing the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.

-

Vesicular Monoamine Transporter 2 (VMAT2): D-amphetamine also inhibits the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine and norepinephrine into synaptic vesicles.[7] This action further increases the cytosolic concentration of these neurotransmitters, making more available for reverse transport.

-

Trace Amine-Associated Receptor 1 (TAAR1): D-amphetamine is an agonist at the TAAR1, an intracellular G-protein coupled receptor.[7] Activation of TAAR1 initiates a signaling cascade that contributes to the non-vesicular release of dopamine.

-

Monoamine Oxidase (MAO): D-amphetamine is a weak inhibitor of monoamine oxidase (MAO), an enzyme that degrades monoamines.[7]

Caption: Simplified signaling pathway of d-amphetamine in a presynaptic neuron.

Framework for Exploratory Studies on this compound Derivatives

Given the absence of direct research, a logical approach to exploring this compound derivatives would involve synthesizing novel analogs and evaluating their biological activity in a stepwise manner.

Rationale for Derivative Synthesis

The Boc group offers a chemical handle for further modifications. Exploratory studies could focus on:

-

Altering the Boc group: Replacing the tert-butyl group with other carbamate protecting groups could modulate lipophilicity and metabolic stability.

-

Modifying the Lysine Backbone: Introducing substituents on the lysine side chain could influence receptor binding or enzymatic cleavage.

-

Derivatizing the Amphetamine Moiety: While moving further away from the core structure, modifications to the phenyl ring of amphetamine could be explored in conjunction with the Boc-protected lysine.

Proposed Experimental Workflow

Caption: Proposed workflow for the exploratory study of this compound derivatives.

Potential In Vitro and In Vivo Studies

Drawing from research on other amphetamine derivatives and prodrugs, the following experimental designs could be adapted.

Protocol 5.3.1: In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of novel derivatives to key molecular targets.

-

Targets: Dopamine transporter (DAT), norepinephrine transporter (NET), and TAAR1.

-

Methodology: Radioligand binding assays using cell membranes expressing the target transporters or receptors.

-

Data Output: Inhibition constant (Ki) or IC50 values, indicating the potency of the derivative in displacing a known radioligand.

Protocol 5.3.2: In Vivo Microdialysis in Rodents

-

Objective: To measure the effect of novel derivatives on extracellular levels of dopamine and norepinephrine in specific brain regions.

-

Methodology:

-

Implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or striatum) of a conscious, freely moving rat.

-

Administer the this compound derivative systemically.

-

Collect dialysate samples at regular intervals.

-

Analyze the samples for dopamine and norepinephrine concentrations using HPLC with electrochemical detection.

-

-

Data Output: Time-course of changes in neurotransmitter levels, providing insights into the pharmacodynamic profile of the compound.[4][8]

Protocol 5.3.3: In Vivo Behavioral Assessment in Rodents

-

Objective: To evaluate the psychostimulant effects of the novel derivatives.

-

Methodology:

-

Administer the derivative to rodents at various doses.

-

Measure locomotor activity using automated activity chambers.[4]

-

Compare the dose-response curve to that of d-amphetamine and the parent this compound.

-

-

Data Output: Quantitative measure of changes in locomotor activity, indicating the stimulant potential of the derivative.[4][8]

Conclusion and Future Directions

The field of this compound derivatives remains largely unexplored from a pharmacological perspective. This technical guide has synthesized the available information on the synthesis, analysis, and known biological context of its parent compound to provide a robust framework for initiating such exploratory studies. Future research should focus on the rational design and synthesis of novel derivatives, followed by a systematic in vitro and in vivo evaluation to identify compounds with unique therapeutic potential. Such endeavors may lead to the discovery of new chemical entities with improved pharmacokinetic profiles, enhanced target selectivity, or novel mechanisms of action, ultimately contributing to the advancement of treatments for neurological and psychiatric disorders.

References

- 1. Lisdexamfetamine: a prodrug stimulant for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lisdexamfetamine - Wikipedia [en.wikipedia.org]